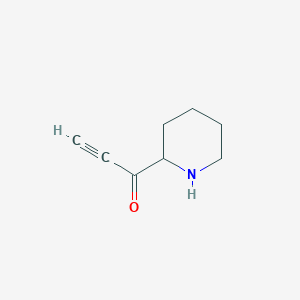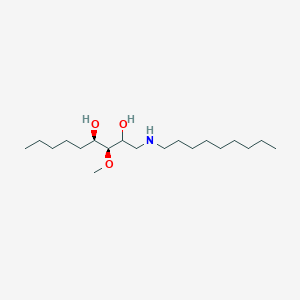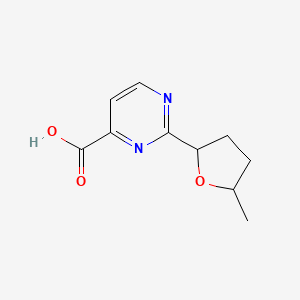![molecular formula C8H12F2O2 B13153012 1-[(2,2-Difluoroethenyl)oxy]-3,3-dimethylbutan-2-one CAS No. 1334146-21-2](/img/structure/B13153012.png)
1-[(2,2-Difluoroethenyl)oxy]-3,3-dimethylbutan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2,2-Difluoroethenyl)oxy]-3,3-dimethylbutan-2-one is a chemical compound with the molecular formula C8H12F2O2 It is characterized by the presence of a difluoroethenyl group attached to an oxy group, which is further connected to a dimethylbutanone structure
Métodos De Preparación
The synthesis of 1-[(2,2-Difluoroethenyl)oxy]-3,3-dimethylbutan-2-one typically involves the reaction of 3,3-dimethylbutan-2-one with a difluoroethenylating agent under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the formation of the desired product. Industrial production methods may involve the use of specialized equipment to ensure the purity and yield of the compound .
Análisis De Reacciones Químicas
1-[(2,2-Difluoroethenyl)oxy]-3,3-dimethylbutan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The difluoroethenyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-[(2,2-Difluoroethenyl)oxy]-3,3-dimethylbutan-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activity.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-[(2,2-Difluoroethenyl)oxy]-3,3-dimethylbutan-2-one involves its interaction with specific molecular targets. The difluoroethenyl group is known to participate in various chemical reactions, influencing the compound’s reactivity and interaction with biological molecules. The exact pathways and molecular targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
1-[(2,2-Difluoroethenyl)oxy]-3,3-dimethylbutan-2-one can be compared with similar compounds such as:
- 1-[(2,2-Difluoroethenyl)oxy]-3,3-dimethylbutan-2-amine
- 1-[(2,2-Difluoroethenyl)oxy]-3,3-dimethylbutan-2-ol
These compounds share the difluoroethenyl group but differ in their functional groups, leading to variations in their chemical properties and applications.
Propiedades
Número CAS |
1334146-21-2 |
|---|---|
Fórmula molecular |
C8H12F2O2 |
Peso molecular |
178.18 g/mol |
Nombre IUPAC |
1-(2,2-difluoroethenoxy)-3,3-dimethylbutan-2-one |
InChI |
InChI=1S/C8H12F2O2/c1-8(2,3)6(11)4-12-5-7(9)10/h5H,4H2,1-3H3 |
Clave InChI |
DHZRWYWGMLZNBE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=O)COC=C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(aminomethyl)phenyl]-N-methylacetamide](/img/structure/B13152939.png)


![4-{[(benzyloxy)carbonyl]amino}-1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid](/img/structure/B13152950.png)







![1-(Pyrido[2,3-d]pyrimidin-2-yl)cyclopropanamine](/img/structure/B13153003.png)

